(Ala13)-Apelin-13

Cardiovascular Pharmacology APJ Receptor Antagonism Blood Pressure Regulation

(Ala13)-Apelin-13 (F13A) is the definitive peptide APJ antagonist for target validation. A single Phe→Ala substitution at residue 13 converts full agonism to high-affinity competitive antagonism (pKi=8.07), blocking apelin-dependent G-protein and β-arrestin signaling across human, rat, and mouse. Use as essential negative control: co-administer at 2:1 ratio vs agonist to confirm APJ receptor dependence. Validated for cardiovascular, GI motility, and visceral pain models. Research-use only; inquire for 5–100 mg quantities and custom packaging.

Molecular Formula C63H107N23O16S
Molecular Weight 1474.7 g/mol
Cat. No. B15623657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ala13)-Apelin-13
Molecular FormulaC63H107N23O16S
Molecular Weight1474.7 g/mol
Structural Identifiers
InChIInChI=1S/C63H107N23O16S/c1-34(2)28-42(81-52(92)39(13-7-22-72-62(67)68)78-58(98)47-17-11-26-86(47)59(99)40(14-8-23-73-63(69)70)79-50(90)37(65)18-19-48(66)88)53(93)83-44(32-87)55(95)82-43(29-36-30-71-33-75-36)54(94)77-38(12-5-6-21-64)51(91)74-31-49(89)84-24-9-15-45(84)57(97)80-41(20-27-103-4)60(100)85-25-10-16-46(85)56(96)76-35(3)61(101)102/h30,33-35,37-47,87H,5-29,31-32,64-65H2,1-4H3,(H2,66,88)(H,71,75)(H,74,91)(H,76,96)(H,77,94)(H,78,98)(H,79,90)(H,80,97)(H,81,92)(H,82,95)(H,83,93)(H,101,102)(H4,67,68,72)(H4,69,70,73)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
InChIKeyPZJZONZEQDOQAZ-COFPHXSQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ala13)-Apelin-13: Procurement Guide to APJ Receptor Antagonist Peptide Differentiation and Selection


(Ala13)-Apelin-13 (also designated Apelin-13(F13A)) is a synthetic 13-amino acid peptide analog of the endogenous apelin-13 ligand, distinguished by a single Phe-to-Ala substitution at the C-terminal residue 13 [1]. This minimal modification fundamentally alters the functional pharmacology at the apelin (APJ) receptor, converting the peptide from an agonist into a potent and selective antagonist . Unlike endogenous apelin isoforms such as [Pyr1]-apelin-13 which engage both Gαi protein and β-arrestin signaling pathways to produce vasodilation and positive inotropy, (Ala13)-Apelin-13 functions as a competitive antagonist, blocking apelin-dependent APJ receptor activation in vitro and in vivo across multiple species including human, rat, and mouse [2]. The compound has a molecular formula of C63H107N23O16S, a molecular weight of 1474.73 g/mol, and is assigned CAS number 568565-11-7 [3]. This evidence guide provides procurement-relevant, quantitative differentiation data to inform scientific selection relative to APJ receptor agonists, biased agonists, and alternative antagonist tool compounds.

Why (Ala13)-Apelin-13 Cannot Be Replaced by [Pyr1]-Apelin-13 or Apelin-13 in APJ Research


Substituting (Ala13)-Apelin-13 with an agonist ligand such as [Pyr1]-apelin-13 or apelin-13 would fundamentally alter experimental outcomes because these compounds occupy opposite ends of the functional efficacy spectrum at the same receptor target [1]. Whereas [Pyr1]-apelin-13 activates the APJ receptor with sub-nanomolar potency (EC50 = 0.37 nM) to stimulate both G-protein and β-arrestin signaling cascades, (Ala13)-Apelin-13 binds the receptor without triggering downstream activation, instead competitively blocking agonist-mediated responses . This functional dichotomy means that (Ala13)-Apelin-13 serves as an essential control reagent for establishing target specificity and APJ receptor dependence of observed phenotypes, whereas agonists cannot distinguish between on-target and off-target effects. Furthermore, substitution with small molecule APJ antagonists such as ML221 introduces confounding factors related to species selectivity and off-target kinase inhibition profiles that are not present with the peptide antagonist [2]. For researchers requiring an APJ receptor blockade tool with defined peptide-based pharmacology and established cross-species applicability, generic substitution with agonists or chemically distinct antagonist scaffolds is scientifically inappropriate.

Quantitative Differentiation Evidence for (Ala13)-Apelin-13 vs. APJ Agonists and Alternative Antagonists


Functional Antagonism: (Ala13)-Apelin-13 Blocks Agonist-Induced Vasodepressor Response In Vivo

Systemic administration of (Ala13)-Apelin-13 (30 μg/kg) completely abolished the blood pressure-lowering effects of the APJ agonist apelin-13 (15 μg/kg) in hypertensive rats [1]. This functional antagonism distinguishes (Ala13)-Apelin-13 from all APJ agonists, including [Pyr1]-apelin-13 and the biased agonist MM07, which produce vasodilation rather than blocking it. The compound itself does not alter baseline blood pressure when administered alone, consistent with its profile as a competitive antagonist rather than an inverse agonist [2]. The Phe13→Ala substitution at the C-terminus is both necessary and sufficient for this loss of agonism and acquisition of antagonist function, as demonstrated by comparative studies showing that apelin-13(13[d-Phe]) retains agonist activity whereas F13A completely loses efficacy [1].

Cardiovascular Pharmacology APJ Receptor Antagonism Blood Pressure Regulation

C-Terminal Structure-Activity Relationship: Phe13→Ala Substitution Defines Antagonist Phenotype

The conversion of apelin-13 from agonist to antagonist is achieved through a single amino acid substitution at the C-terminal residue 13 (Phe→Ala), resulting in the sequence QRPRLSHKGPMPA rather than QRPRLSHKGPMPF [1]. Comparative structure-activity relationship (SAR) analysis demonstrates that this minimal modification is both necessary and sufficient for functional antagonism; the corresponding substitution at residue 12 (Met→Ala) does not produce antagonism, indicating that the C-terminal phenylalanine is specifically required for receptor activation [2]. In binding assays using human heart tissue, apelin-13(F13A) competes with [125I]apelin-13 binding with a pKi of 8.07 ± 0.24, which is comparable to the binding affinity of [Pyr1]apelin-13(1-12) (pKi = 8.04 ± 0.06) and other C-terminal truncated analogs, demonstrating that the F13A substitution preserves high-affinity receptor binding while eliminating downstream signaling efficacy [3]. This distinguishes (Ala13)-Apelin-13 from N-terminal modifications (such as [Pyr1]-apelin-13) which enhance potency and stability but preserve full agonist function [4].

Peptide SAR APJ Receptor Pharmacology Ligand Design

Gastrointestinal Motility: Central APJ Receptor Blockade by (Ala13)-Apelin-13 Produces Dose-Dependent Gastric Effects

Microinjection of (Ala13)-Apelin-13 (1-300 pmol/60 nL) directly into the dorsal vagal complex (DVC) of Sprague-Dawley rats produces a dose-dependent decrease in gastric tone and motility, with a D50 (dose producing 50% of maximal effect) of approximately 27 pmol in the corpus region [1]. This effect is mediated through the vagal cholinergic pathway and is opposite to the action of apelin-13, which stimulates gastric motility when administered centrally . The compound blocks apelin-13-induced reductions in gastric tone and motility, an effect that can be prevented by surgical vagotomy, confirming the central mechanism of action [1]. In contrast, intraperitoneal administration of apelin-13 (10-100 μg/mouse) does not affect gastric emptying, whereas central administration does, highlighting the brain-specific locus of APJ-mediated gastrointestinal regulation that (Ala13)-Apelin-13 is uniquely positioned to interrogate [2].

Neurogastroenterology Vagal Cholinergic Pathway Gut-Brain Axis

Visceral Hypersensitivity and Gut Barrier Function: (Ala13)-Apelin-13 Antagonizes Pro-Inflammatory APJ Signaling

Intraperitoneal administration of (Ala13)-Apelin-13 blocks both lipopolysaccharide (LPS)-induced and corticotropin-releasing factor (CRF)-induced visceral hypersensitivity and colonic hyperpermeability in a rat model of irritable bowel syndrome (IBS), with effects observed in a dose-response manner [1]. This finding distinguishes (Ala13)-Apelin-13 from the endogenous apelin system, which under inflammatory conditions contributes to enhanced visceral sensitivity and impaired gut barrier function . The compound does not produce intrinsic effects on visceral sensitivity or gut permeability when administered alone, confirming its profile as a neutral antagonist rather than an inverse agonist [1]. In contrast, the APJ agonist [Pyr1]-apelin-13 produces vasodilation and positive inotropy but would not be suitable for blocking pathological APJ signaling in inflammatory gastrointestinal conditions [2]. (Ala13)-Apelin-13 also blocks the neuroprotective effects of apelin in cerebral ischemia-reperfusion models when co-administered with apelin-13 or when used to antagonize endogenous apelin signaling [3].

Irritable Bowel Syndrome Visceral Pain Gut Permeability

High-Impact Research and Industrial Applications for (Ala13)-Apelin-13 Based on Validated Evidence


APJ Receptor Target Validation and Signaling Pathway Deconvolution

(Ala13)-Apelin-13 serves as the definitive peptide-based negative control reagent for confirming APJ receptor dependence in phenotypic assays. In studies where apelin-13 or [Pyr1]-apelin-13 produces a biological effect, co-treatment with (Ala13)-Apelin-13 at a 2:1 antagonist-to-agonist ratio (e.g., 30 μg/kg antagonist to 15 μg/kg agonist in cardiovascular models) should abolish the response if APJ receptor activation is required [1]. The compound's high-affinity binding (pKi = 8.07 ± 0.24) and absence of intrinsic efficacy ensure that any residual activity can be attributed to off-target effects or receptor-independent mechanisms [2]. This application is essential for drug discovery programs targeting the apelin-APJ axis and for basic research dissecting APJ-mediated signaling pathways.

Neurogastroenterology Research on Central APJ Regulation of Gut Function

Researchers investigating brain-gut axis communication should utilize (Ala13)-Apelin-13 microinjected into the dorsal vagal complex (DVC) at doses of 1-300 pmol/60 nL, with a D50 of approximately 27 pmol, to interrogate central APJ receptor-mediated regulation of gastric tone and motility [1]. This approach enables precise dissection of vagal cholinergic pathway involvement in gastrointestinal function. The compound's ability to block apelin-13-induced effects while having no intrinsic activity when administered alone makes it the preferred tool for establishing causal relationships between central APJ activation and peripheral gut responses [1]. This application is distinct from peripheral APJ studies, which require intraperitoneal or intravenous administration routes.

Inflammatory Bowel Disease and Visceral Pain Model Validation

In preclinical models of irritable bowel syndrome (IBS) and inflammatory gastrointestinal disorders, (Ala13)-Apelin-13 administered intraperitoneally in a dose-response manner effectively blocks LPS- and CRF-induced visceral hypersensitivity and colonic hyperpermeability [1]. This application enables researchers to test the therapeutic hypothesis that peripheral APJ receptor blockade may ameliorate visceral pain and gut barrier dysfunction. Unlike APJ agonists which would be contraindicated due to potential potentiation of inflammatory signaling, (Ala13)-Apelin-13 provides a clean pharmacological tool to isolate the contribution of endogenous apelin to pathological gastrointestinal states [1].

Structure-Activity Relationship Studies of APJ Ligand Binding and Efficacy

(Ala13)-Apelin-13 is the benchmark reference compound for structure-activity relationship (SAR) studies investigating the molecular determinants of APJ receptor activation versus antagonism. The single F13A substitution that converts full agonist activity to competitive antagonism while preserving high-affinity binding (pKi = 8.07 ± 0.24) provides a minimal perturbation scaffold for comparative analyses [1]. Researchers developing novel APJ modulators—whether peptide analogs, peptidomimetics, or small molecules—should include (Ala13)-Apelin-13 as a control to benchmark antagonist potency and to verify that observed antagonism is mediated through the orthosteric binding site rather than allosteric mechanisms [2].

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